An In-Depth Technical Guide to (4-Bromo-phenyl)-cyclopentyl-acetic acid
An In-Depth Technical Guide to (4-Bromo-phenyl)-cyclopentyl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-phenyl)-cyclopentyl-acetic acid, registered under CAS number 1082453-57-3, is a halogenated aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring a bromophenyl group attached to a cyclopentylacetic acid moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively available in public literature, its structural similarity to known bioactive molecules, particularly in the realm of enzyme inhibition, marks it as a compound of significant interest for further investigation. This guide aims to provide a comprehensive technical overview of (4-Bromo-phenyl)-cyclopentyl-acetic acid, including its physicochemical properties, a plausible synthetic route, expected analytical characteristics, and its potential therapeutic applications, with a focus on its role as an autotaxin inhibitor.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (4-Bromo-phenyl)-cyclopentyl-acetic acid is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters are largely computational predictions due to the limited availability of experimental data.
| Property | Value | Source |
| CAS Number | 1082453-57-3 | [1][2][3] |
| Molecular Formula | C13H15BrO2 | [2] |
| Molecular Weight | 283.17 g/mol | [3] |
| Canonical SMILES | C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O | [2] |
| InChIKey | QXBDOMRNBZRJKA-UHFFFAOYNA-N | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Proposed Synthesis
Workflow for the Proposed Synthesis of (4-Bromo-phenyl)-cyclopentyl-acetic acid
Caption: Proposed two-step synthesis of (4-Bromo-phenyl)-cyclopentyl-acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-2-(4-bromophenyl)acetyl chloride
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To a solution of 4-bromophenylacetic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain crude 2-bromo-2-(4-bromophenyl)acetic acid.
-
To the crude product, add thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours.
-
Distill off the excess thionyl chloride to obtain the crude 2-bromo-2-(4-bromophenyl)acetyl chloride, which can be used in the next step without further purification.
Causality: The first step is a Hell-Volhard-Zelinsky-type α-bromination. The use of NBS and a radical initiator allows for the selective bromination at the alpha-carbon of the carboxylic acid. Subsequent treatment with thionyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is necessary for the subsequent Grignard reaction.
Step 2: Synthesis of (4-Bromo-phenyl)-cyclopentyl-acetic acid
-
Prepare a Grignard reagent by reacting cyclopentyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of 2-bromo-2-(4-bromophenyl)acetyl chloride in anhydrous ether/THF to the Grignard reagent.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford (4-Bromo-phenyl)-cyclopentyl-acetic acid.
Causality: This step involves a nucleophilic substitution reaction where the cyclopentyl Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent acidic workup protonates the carboxylate to yield the final carboxylic acid product.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, the following are predictions of the key spectroscopic features for (4-Bromo-phenyl)-cyclopentyl-acetic acid.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Two doublets in the range of δ 7.0-7.6 ppm, corresponding to the four protons on the para-substituted benzene ring. The characteristic splitting pattern would be an AA'BB' system.
-
Methine Proton: A doublet or a more complex multiplet around δ 3.0-3.5 ppm for the proton on the carbon alpha to the carbonyl group and the cyclopentyl ring.
-
Cyclopentyl Protons: A series of multiplets in the range of δ 1.2-2.0 ppm, corresponding to the ten protons of the cyclopentyl group.
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: A signal in the range of δ 175-185 ppm.
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Aromatic Carbons: Signals in the range of δ 120-140 ppm, with the carbon attached to the bromine atom appearing at a lower field.
-
Methine Carbon: A signal around δ 50-60 ppm.
-
Cyclopentyl Carbons: Several signals in the aliphatic region, typically between δ 25-45 ppm.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the cyclopentyl group, and the bromine atom.
Potential Applications in Drug Discovery: Autotaxin Inhibition
The most significant potential application of (4-Bromo-phenyl)-cyclopentyl-acetic acid lies in its role as an inhibitor of autotaxin (ATX) , also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[4] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid signaling molecule.[4][5] The ATX-LPA signaling pathway is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[4]
Dysregulation of the ATX-LPA axis has been linked to various diseases, making ATX a compelling therapeutic target for:
-
Cancer: Elevated levels of ATX and LPA are associated with tumor growth, metastasis, and resistance to therapy in various cancers.[4]
-
Fibrosis: The pathway plays a significant role in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis and liver fibrosis.
-
Inflammation and Autoimmune Diseases: The ATX-LPA axis is involved in inflammatory responses and has been implicated in conditions like rheumatoid arthritis and multiple sclerosis.
-
Neuropathic Pain: LPA has been identified as a key molecule in the initiation and maintenance of neuropathic pain.[6]
(4-Bromo-phenyl)-cyclopentyl-acetic acid has been specifically cited as an autotaxin inhibitor in patent literature, highlighting its potential for the development of novel therapeutics targeting these conditions. The structural features of the molecule, including the hydrophobic bromophenyl and cyclopentyl groups and the acidic carboxylate, are likely key for its interaction with the active site of the ATX enzyme.
Mechanism of Action: A Proposed Model
The inhibitory activity of (4-Bromo-phenyl)-cyclopentyl-acetic acid against autotaxin likely stems from its ability to bind to the active site of the enzyme, preventing the binding and hydrolysis of its natural substrate, lysophosphatidylcholine (LPC).
Caption: Proposed mechanism of autotaxin inhibition by (4-Bromo-phenyl)-cyclopentyl-acetic acid.
Conclusion
(4-Bromo-phenyl)-cyclopentyl-acetic acid is a compound with significant, yet largely unexplored, potential in the field of medicinal chemistry. Its identification as an autotaxin inhibitor opens up avenues for the development of novel therapeutics for a range of serious diseases. While the lack of extensive published experimental data presents a challenge, this guide provides a solid foundation for researchers by outlining its key properties, a plausible synthetic strategy, and a clear rationale for its biological activity. Further investigation into the synthesis, characterization, and pharmacological evaluation of this molecule is warranted to fully unlock its therapeutic potential.
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CAS NO. 1082453-57-3 | (4-Bromo-phenyl)-cyclopentyl-acetic acid. Arctom. [Link]
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4-Bromophenylacetic acid. SIELC Technologies. [Link]
- Process for the preparation of α-bromo-phenylacetic acids.
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ATX (Autotaxin) inhibitor | BI-2545 Table of contents. opnMe.com. [Link]
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An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]
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Autotaxin – Knowledge and References. Taylor & Francis. [Link]
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Effect of an Autotaxin Inhibitor, 2-(4-Chlorophenyl)-7-methyl-8-pentylimidazo[1,2-a] Pyrimidin-5(8H)-one (CBT-295), on Bile Duct Ligation-Induced Chronic Liver Disease and Associated Hepatic Encephalopathy in Rats. TCG Lifesciences Global CRO & CDMO. [Link]
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A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohepatitis. EMBO Molecular Medicine. [Link]
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